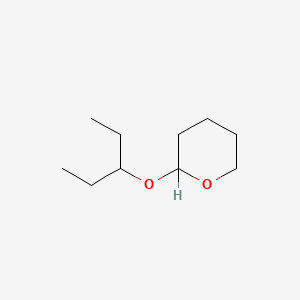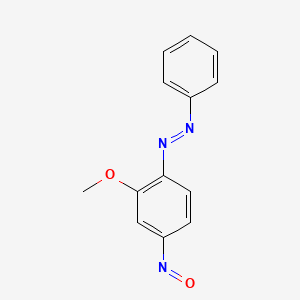
2-Methoxy-4-nitrosoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-nitrosoazobenzene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The compound’s structure includes a methoxy group (-OCH₃) and a nitroso group (-NO) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-nitrosoazobenzene typically involves the diazotization of 2-methoxyaniline followed by coupling with a nitroso compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Diazotization: 2-Methoxyaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a nitroso compound, such as nitrosobenzene, under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2-methoxyaniline and sodium nitrite are handled in industrial reactors.
Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-nitrosoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Formation of 2-methoxy-4-nitroazobenzene.
Reduction: Formation of 2-methoxy-4-aminoazobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-nitrosoazobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitrosoazobenzene involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the azo group can undergo cleavage to form reactive intermediates. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of a nitroso group.
4-Methoxy-2-nitroaniline: Similar structure but with different positions of the methoxy and nitro groups.
2-Methoxy-4-aminoazobenzene: Similar structure but with an amino group instead of a nitroso group.
Uniqueness
2-Methoxy-4-nitrosoazobenzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
80830-38-2 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2-methoxy-4-nitrosophenyl)-phenyldiazene |
InChI |
InChI=1S/C13H11N3O2/c1-18-13-9-11(16-17)7-8-12(13)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
QJADTSHQXFMLAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


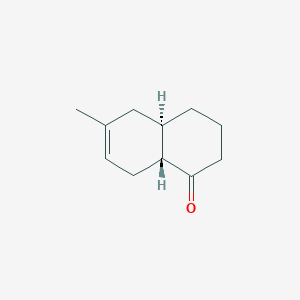
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)


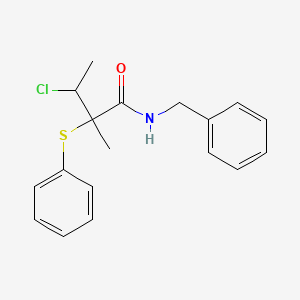
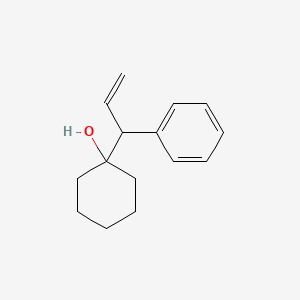
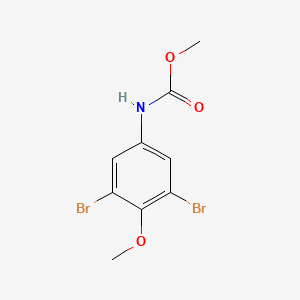
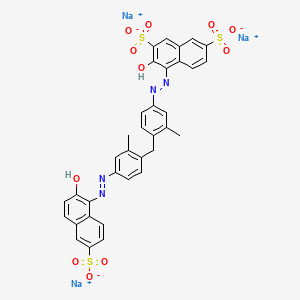

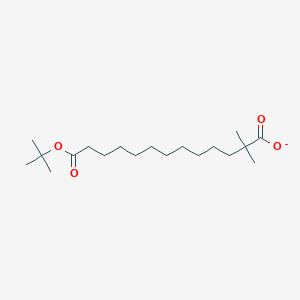

![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)

